molecular formula C11H16N2O2 B7844896 4-[2-(Dimethylamino)ethoxy]benzamide

4-[2-(Dimethylamino)ethoxy]benzamide

Cat. No.: B7844896
M. Wt: 208.26 g/mol
InChI Key: RFSXFYLFSFMTDX-UHFFFAOYSA-N
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Description

4-[2-(Dimethylamino)ethoxy]benzamide ( 1181588-17-9) is a chemical intermediate of significant interest in pharmaceutical and medicinal chemistry research. With the molecular formula C11H16N2O2 and a molecular weight of 208.26, this benzamide derivative serves as a key synthetic precursor in the development of bioactive molecules . This compound is structurally related to several therapeutically active benzamide-based drugs. Its core structure, featuring a 2-(dimethylamino)ethoxy side chain, is a critical pharmacophore found in established prokinetic and antiemetic agents . For instance, it is a close analog of intermediates used in the synthesis of Itopride , a gastroprokinetic drug with dual dopamine D2 receptor antagonistic and acetylcholinesterase inhibitory activity used for the management of functional dyspepsia . The structural motif is also present in Trimethobenzamide , a D2 receptor antagonist prescribed for the prevention and treatment of nausea and vomiting . As such, this benzamide is a valuable building block for researchers investigating the structure-activity relationships, metabolism, and synthesis of compounds targeting gastrointestinal motility and central nervous system functions. Please Note: This product is intended for research applications in a controlled laboratory setting. It is strictly labeled as "For Research Use Only" and is not manufactured, tested, or certified for human or animal diagnostic, therapeutic, or any other personal use. All safety data sheets and handling instructions should be reviewed prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(dimethylamino)ethoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-13(2)7-8-15-10-5-3-9(4-6-10)11(12)14/h3-6H,7-8H2,1-2H3,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFSXFYLFSFMTDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Development of 4 2 Dimethylamino Ethoxy Benzamide

Established Synthetic Pathways for 4-[2-(Dimethylamino)ethoxy]benzamide

The construction of the this compound molecule is primarily achieved through multi-step synthesis strategies that build upon commercially available precursors. These pathways are designed to sequentially introduce the core functional groups: the benzamide (B126), the ether linkage, and the dimethylaminoethyl moiety.

Two primary retrosynthetic approaches dominate the synthesis of this compound.

Route 1: From 4-Hydroxybenzonitrile (B152051)

A common and well-documented strategy begins with 4-hydroxybenzonitrile. This approach involves an initial etherification reaction, followed by the conversion of the nitrile group to a primary amide.

Etherification: The synthesis commences with a Williamson ether synthesis. 4-hydroxybenzonitrile is treated with 2-(dimethylamino)ethyl chloride in the presence of a base, such as potassium carbonate or sodium hydride, in a suitable solvent like acetone (B3395972) or tetrahydrofuran (B95107) (THF). google.comgoogle.com This reaction yields the key intermediate, 4-[2-(dimethylamino)ethoxy]benzonitrile. google.com

Hydrolysis of the Nitrile: The benzonitrile (B105546) intermediate is then converted to the final benzamide product. This can be achieved through controlled hydrolysis of the nitrile functional group. This step is critical and can be performed under acidic or basic conditions, carefully controlled to prevent hydrolysis to the carboxylic acid.

Route 2: From a 4-Hydroxybenzoic Acid Derivative

An alternative pathway involves the initial formation of the complete benzoic acid structure, followed by amidation.

Etherification of a Benzoic Acid Ester: This route may start with an ester of 4-hydroxybenzoic acid, such as methyl 4-hydroxybenzoate. The phenolic hydroxyl group is etherified with 2-(dimethylamino)ethyl chloride under basic conditions, analogous to the first route.

Ester Hydrolysis: The resulting ester, methyl 4-[2-(dimethylamino)ethoxy]benzoate, is then hydrolyzed to the corresponding carboxylic acid, 4-[2-(Dimethylamino)ethoxy]benzoic acid. sigmaaldrich.com

Amidation: The final step is the conversion of the carboxylic acid to the primary amide. This is a standard transformation in organic synthesis and can be accomplished via several methods. A common approach is to first convert the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with ammonia (B1221849) to form the this compound. Alternatively, direct amidation can be achieved using various coupling agents.

The successful synthesis of the title compound relies on the efficient preparation of several crucial intermediates. The selection of the synthetic route often dictates which intermediates are central to the process.

Intermediate CompoundChemical FormulaMolecular Weight ( g/mol )Role in Synthesis
4-Hydroxybenzonitrile C₇H₅NO119.12Starting material for etherification to introduce the side chain. google.com
2-(Dimethylamino)ethyl chloride C₄H₁₀ClN107.58Reagent used to introduce the dimethylaminoethoxy side chain via etherification. google.comorgsyn.org
4-[2-(Dimethylamino)ethoxy]benzonitrile C₁₁H₁₄N₂O190.24Key intermediate formed after etherification; precursor to the benzamide via nitrile hydrolysis. google.com
4-[2-(Dimethylamino)ethoxy]benzoic acid C₁₁H₁₅NO₃209.24Key intermediate formed from the hydrolysis of the corresponding ester; precursor to the benzamide via amidation. sigmaaldrich.comchemscene.com

This table presents key intermediates involved in the primary synthetic routes to this compound.

Advancements and Optimization in this compound Synthesis

While traditional methods are effective, modern synthetic chemistry seeks to employ milder, more efficient, and safer conditions.

Catalytic Amide Formation: The direct formation of the amide bond from the carboxylic acid intermediate, 4-[2-(dimethylamino)ethoxy]benzoic acid, and an ammonia source can be facilitated by novel catalysts. Research into direct amide formation has highlighted the use of boronic acid-based catalysts, such as derivatives of N,N-di-isopropylbenzylamine-2-boronic acid, which can promote the reaction under ambient conditions. sigmaaldrich.com These catalysts function by activating the carboxylic acid, enabling a more efficient reaction with the amine.

Aqueous Media Synthesis: To align with the principles of green chemistry, there is growing interest in performing reactions in aqueous media. Studies have demonstrated that various amide coupling reagents, including DMT-MM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) and combinations like DIC/HOPO (N,N'-Diisopropylcarbodiimide/2-hydroxypyridine-N-oxide), are effective for amide bond formation in the presence of water, which could be applied to the final amidation step in the synthesis of this compound. luxembourg-bio.com

Optimizing reaction parameters and purification methods is crucial for obtaining high-quality this compound, particularly for potential industrial applications.

Purification Techniques: Achieving high purity often requires robust purification methods. For benzamide compounds, common techniques include recrystallization from suitable solvents like methanol (B129727) or ethanol/water mixtures. Chromatographic purification, such as column chromatography on silica (B1680970) gel, can also be employed to remove impurities and isolate the final product in high purity. prepchem.com

Derivatization and Analogues of this compound

The core structure of this compound serves as a scaffold for the synthesis of various derivatives and analogues, primarily for research in medicinal chemistry.

Hydrazide and Hydrazone Derivatives: A notable derivatization involves the conversion of the benzamide moiety into a benzohydrazide (B10538). For example, a series of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives have been synthesized. These compounds, in turn, can be reacted with various aldehydes or ketones to form hydrazone hybrids, significantly expanding the chemical space around the original scaffold. google.comnih.gov One such derivative is N'-(2-chlorobenzylidene)-4-(2-(dimethylamino)ethoxy)benzohydrazide. google.com

N-Substituted Analogues: The amide nitrogen or the aromatic ring can be further functionalized to create a wide range of analogues. Examples include compounds where the primary amide is replaced with a substituted amide, or where additional functional groups are introduced onto the phenyl ring.

Compound NameModification from Parent Compound
N'-(2-Chlorobenzylidene)-4-(2-(dimethylamino)ethoxy)benzohydrazide The primary amide is replaced by a substituted hydrazone group. google.com
N-[[4-[2-(Dimethylamino)ethoxy]phenyl]methyl]-3-nitrobenzamide An N-benzyl substituted analogue with a nitro group on the benzoyl moiety. sigmaaldrich.com
N-((4-(2-(Dimethylamino)ethoxy)phenyl)methyl)-3-methyl-benzamide An N-benzyl substituted analogue with a methyl group on the benzoyl moiety. chemscene.com
Itopride (B38515) An N-benzyl substituted analogue derived from the corresponding benzylamine, featuring a 3,4-dimethoxybenzoyl group. evitachem.com

This table showcases a selection of derivatives and analogues based on the this compound core structure.

Chemical Modifications and Structural Variations

The structure of this compound offers several sites for chemical modification, including the aromatic ring, the amide functionality, and the terminal dimethylamino group. While direct studies on the modification of this specific compound are limited, the chemical literature on related benzamides provides insights into potential structural variations.

One common approach to modifying such structures is through the synthesis of N-substituted derivatives of the corresponding benzoic acid. For instance, various amides can be prepared from 4-[2-(dimethylamino)ethoxy]benzoic acid by coupling it with different amines. luxembourg-bio.com This allows for the introduction of a wide range of functional groups at the amide nitrogen, potentially influencing the compound's biological activity.

Furthermore, the aromatic ring can undergo electrophilic substitution reactions, although the directing effects of the existing substituents would need to be considered. The synthesis of related compounds, such as 4-{2-[N-Methyl-N-(4-methanesulphonamidophenethyl)amino]ethoxy}benzamide, demonstrates that complex modifications on the ethoxy side chain are also feasible.

Derivatives of the closely related 4-(2-(dimethylamino)ethoxy)benzohydrazide have been synthesized and evaluated for their biological activities. nih.gov These studies showcase how the benzamide moiety can be replaced with other functional groups, such as hydrazides, to explore new chemical space and structure-activity relationships.

The following table summarizes some of the key synthetic strategies that can be inferred for the modification of this compound based on related compounds.

Modification SitePotential ReactionExample of Resulting Structure (Analogous)
Amide NitrogenAmidation with various aminesN-substituted benzamides
Aromatic RingElectrophilic substitutionHalogenated or nitrated derivatives
Ethoxy Side ChainVariation of the amineN-alkyl-N-aryl-aminoethoxy benzamides
Benzamide MoietyReplacement with other functional groupsBenzohydrazides, esters

Molecular and Receptor Pharmacology of 4 2 Dimethylamino Ethoxy Benzamide: Mechanistic Insights

Primary Receptor Interactions of 4-[2-(Dimethylamino)ethoxy]benzamide

Substituted benzamides are recognized for their selective interaction with dopamine (B1211576) D2-like receptors. drugbank.com This class of compounds generally exhibits a higher affinity for D2 and D3 receptors compared to D1-like receptors. drugbank.comjkscience.org The structural features of this compound, particularly the benzamide (B126) core, suggest that its primary interactions in the central nervous system would be with dopamine D2 and D3 receptors.

Dopamine D2 Receptor Antagonism

A primary pharmacological action of substituted benzamides is the antagonism of dopamine D2 receptors. drugbank.commedex.com.bd This interaction is central to their effects on dopaminergic neurotransmission. For instance, Itopride (B38515), a prokinetic agent with a similar benzamide structure, functions as a potent dopamine D2 receptor antagonist. medex.com.bdpatsnap.com By blocking D2 receptors, these compounds inhibit the effects of dopamine in various neural pathways. The (fluoroalkyl)salicylamides, which are structurally related to benzamides, have demonstrated high-potency binding affinity for the D2 receptor. acs.org

Differential Binding Profiles and Concentration-Dependent Receptor Modulation

The affinity of substituted benzamides for dopamine D2 and D3 receptors can vary, leading to differential binding profiles. This is illustrated by compounds like eticlopride, which is a selective dopamine D2/D3 receptor antagonist with high affinity for both. jkscience.org The table below presents the binding affinities (Ki values) of several representative substituted benzamides for D2 and D3 receptors, demonstrating the range of affinities and selectivities within this class.

CompoundDopamine D2 Receptor Ki (nM)Dopamine D3 Receptor Ki (nM)
Raclopride1.5-1.61.2-2.1
Eticlopride0.500.16
AmisulprideHigh AffinityHigh Affinity
(S)-5c (YM-43611)231021

This table is illustrative of the binding affinities of substituted benzamides and is based on available scientific literature. The specific Ki values for this compound are not publicly available.

A key feature of some substituted benzamides, like amisulpride, is their concentration-dependent effect on dopamine receptors. At lower concentrations, these compounds can preferentially block presynaptic D2 and D3 autoreceptors. nih.govcapes.gov.br These autoreceptors are located on the terminals of dopaminergic neurons and function to inhibit the release of dopamine. By blocking these autoreceptors, low doses of these benzamides can paradoxically increase the release of dopamine into the synaptic cleft, thereby enhancing dopaminergic transmission. nih.govcapes.gov.br

At higher concentrations, substituted benzamides overcome their presynaptic preference and act as antagonists at postsynaptic D2 and D3 receptors. nih.govcapes.gov.br This blockade of postsynaptic receptors is the more conventional mechanism of action for dopamine antagonists, leading to a reduction in dopaminergic signaling. This dual, concentration-dependent mechanism allows for a complex modulation of the dopamine system.

Preferential Limbic System Receptor Activity

Several substituted benzamides have been noted to exhibit a degree of preferential activity in the limbic system, which is involved in emotion, motivation, and memory, as opposed to the striatum, which is primarily involved in motor control. nih.gov Amisulpride, for example, binds selectively to dopamine D2 and D3 receptors in the limbic system. nih.gov This limbic selectivity is thought to be a result of the specific distribution and characteristics of dopamine receptors in these different brain regions. This preferential action may contribute to a pharmacological profile with a lower incidence of certain motor side effects compared to less selective dopamine antagonists.

Secondary and Off-Target Receptor Interactions of this compound

While the principal mechanisms of action for compounds based on the this compound scaffold are well-defined, a comprehensive understanding of their potential secondary and off-target interactions is crucial for a complete pharmacological profile. The following sections explore the available data on the binding and functional activity of this chemical class at key serotonin (B10506), adrenergic, and histamine (B1213489) receptors.

Currently, there is a lack of specific published data detailing the binding affinity or functional activity of this compound or its derivative, Itopride, at the serotonin 5-HT7 receptor. Extensive searches of scientific literature and pharmacological databases did not yield quantitative binding constants (Kᵢ) or functional assay results for this specific interaction. Therefore, the role of 5-HT7 receptor antagonism in the pharmacological profile of this compound remains uncharacterized.

Based on the available pharmacological data for the closely related compound Itopride, it appears that the this compound scaffold does not exhibit significant affinity for several other key neurotransmitter receptors.

Absence of Significant Affinity for Other Neurotransmitter Receptors

Alpha-Adrenergic Receptors

The available literature does not indicate any significant interaction of this compound or Itopride with alpha-adrenergic receptors. Off-target screening information, where available for analogous compounds, does not highlight any noteworthy affinity for these receptors.

Cholinergic Receptors

There is currently no specific information available in the scientific literature regarding the direct interaction of this compound with cholinergic receptors. While the broader class of benzamides can include compounds with effects on the cholinergic system, and macrophages, which play a role in inflammation, express cholinergic receptors like the α7-nAChR, no studies have been published that characterize the binding affinity or functional activity of this compound at any subtype of cholinergic receptor. nih.govnih.gov

Intracellular Signaling Pathways and Molecular Interactions of this compound

Detailed investigations into the intracellular signaling pathways modulated by this compound are not present in the current body of scientific literature. The subsequent sections outline the requested signaling pathways and the status of research concerning this specific compound.

G-Protein Coupled Receptor Signaling Dynamics

G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins crucial for signal transduction in the nervous system and other tissues. nih.gov While some benzamide derivatives are known to interact with GPCRs, there are no published studies that specifically examine the effects of this compound on GPCR signaling dynamics.

Modulation of Key Signaling Pathways (e.g., PI3K-AKT, MAPK, Wnt, Notch, Rap1)

There is no available research data on the modulation of the PI3K-AKT, MAPK, Wnt, Notch, or Rap1 signaling pathways by this compound. These pathways are fundamental in controlling cellular processes such as proliferation, survival, and differentiation.

PI3K-AKT Pathway: This pathway is vital for cell survival and proliferation. drugbank.comuni.ludroracle.ai No studies have investigated the effect of this compound on this pathway.

MAPK Pathway: The MAPK cascade is a critical signaling pathway that regulates a wide range of cellular processes. rsc.org There is no information on how this compound might influence MAPK signaling. A study on derivatives of the closely related 4-(2-(dimethylamino)ethoxy)benzohydrazide found they act as inhibitors of Microtubule Affinity Regulating Kinase 4 (MARK4), which can be involved in downstream signaling, but this is a different compound. nih.govnih.govnih.gov

Wnt Pathway: The Wnt signaling pathway is crucial for development and tissue homeostasis. ganeshremedies.com There is no data linking this compound to the modulation of this pathway.

Notch Pathway: The Notch signaling pathway is essential for cell-to-cell communication and determination of cell fate. nih.gov No research has been conducted on the effects of this compound on Notch signaling.

Rap1 Signaling: Rap1 is a small GTPase involved in cell adhesion and junction regulation. wipo.intbiorxiv.org There is no literature describing the interaction of this compound with the Rap1 signaling pathway.

Novel Molecular Target Identification through Advanced Chemical Biology Approaches

No studies utilizing advanced chemical biology approaches such as targeted proteomics or phosphoproteomics have been published for this compound.

Targeted Proteomics (e.g., Phosphoproteomics)

Targeted proteomics and phosphoproteomics are powerful techniques for identifying and quantifying specific proteins and their phosphorylation states to elucidate drug mechanisms and signaling networks. google.comfrontiersin.org There is no evidence in the scientific literature of these methods being applied to study the molecular interactions of this compound.

Direct Ligand-Protein Interaction Studies (e.g., Click Chemistry)

Direct ligand-protein interaction studies are pivotal in elucidating the molecular targets of a compound and understanding its mechanism of action. Techniques like click chemistry, a set of biocompatible reactions that enable the covalent linkage of a molecule of interest to a target, have become instrumental in modern drug discovery for identifying and validating protein-ligand interactions.

However, a review of the current scientific literature reveals a notable absence of studies employing click chemistry to investigate the direct protein interactions of this compound. Researchers have not yet published findings on the functionalization of this compound with bioorthogonal handles, such as azides or alkynes, which are necessary for click chemistry-based target identification and validation. Consequently, there is no available data on the use of this specific benzamide in covalent labeling experiments to isolate and identify its binding partners within the proteome. The lack of such studies indicates a gap in the understanding of the complete target profile of this compound.

Investigations into Specific Protein Interactions (e.g., MMP9, CDC42, mTOR, AKT1)

Investigations into the interactions of this compound with specific proteins have yielded focused, albeit limited, results. The primary body of research centers on its interaction with the protein CDC42, while its direct engagement with MMP9, mTOR, and AKT1 has not been documented in the available scientific literature.

CDC42

Research has identified this compound, also referred to as ARN22089, as an inhibitor of the CDC42 family of GTPases. CDC42 is a key regulator of cellular processes such as cell-cycle progression, cell migration, and tumor angiogenesis. The compound ARN22089 was found to selectively inhibit CDC42, demonstrating a clear preference over other Rho family GTPases like Rac1 and RhoA.

The inhibitory mechanism of ARN22089 appears to be allosteric and noncompetitive. This was determined through biochemical assays that showed the compound does not compete with GTP for binding to CDC42. Instead, it is suggested to act by impeding the interaction of CDC42 with the plasma membrane, a mechanism that has been observed with some Ras GTPase inhibitors.

Studies in melanoma cell lines have shown that ARN22089 can modulate downstream effector pathways of CDC42. Specifically, it has been observed to inhibit the phosphorylation of p70S6K at residues 234/235, a known downstream target of CDC42. This indicates that the compound can disrupt the signaling cascade initiated by active, GTP-bound CDC42. The inhibitory effect on this phosphorylation event was found to be more potent with longer incubation times.

The table below summarizes the key findings related to the interaction between this compound (ARN22089) and CDC42.

ParameterFindingReference
Target Protein CDC42
Compound Name ARN22089 (this compound)
Effect Inhibition of CDC42 activity
Selectivity Selective for CDC42 over Rac1 and RhoA
Mechanism of Action Noncompetitive, allosteric inhibition
Downstream Effect Inhibition of p70S6K phosphorylation at S234/235
Cellular Context Melanoma cell lines

MMP9, mTOR, and AKT1

As of the latest review of scientific literature, there are no published studies that provide direct evidence of an interaction between this compound and matrix metalloproteinase 9 (MMP9), the mammalian target of rapamycin (B549165) (mTOR), or protein kinase B (AKT1). While the inhibition of the CDC42-p70S6K axis by this compound might suggest indirect effects on pathways involving mTOR, direct binding or modulation of mTOR and its upstream activator AKT1 by this compound has not been demonstrated. Similarly, no research has been found to link this compound to the activity or expression of MMP9.

Structural Activity Relationship Sar Studies of 4 2 Dimethylamino Ethoxy Benzamide and Analogues

Elucidation of Pharmacophoric Requirements for Receptor Binding

The pharmacophore of a compound encompasses the essential structural features required for its biological activity. For 4-[2-(Dimethylamino)ethoxy]benzamide and its derivatives, several key pharmacophoric elements have been identified as crucial for receptor binding.

The core structure consists of a benzamide (B126) moiety linked to a dialkylaminoethoxy side chain. This arrangement is a common feature in a variety of pharmacologically active compounds. The terminal basic amino group, typically a dimethylamino or diethylamino group, is a critical component. It is generally protonated at physiological pH, allowing for ionic interactions with acidic amino acid residues in the receptor binding pocket. Shortening the two-carbon alkyl chain between the ether oxygen and the nitrogen atom has been shown to significantly reduce inhibitory potency in related compounds, indicating the optimal spacing provided by the ethoxy linker. diva-portal.org

The benzamide portion itself, including the aromatic ring and the amide group, plays a vital role. The amide group can act as both a hydrogen bond donor (via the N-H) and acceptor (via the C=O), forming key interactions that anchor the ligand in the binding site. Furthermore, the aromatic ring can engage in various non-covalent interactions, such as pi-pi stacking and hydrophobic interactions with aromatic residues of the receptor.

In studies of related 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives, which act as inhibitors of Microtubule Affinity Regulating Kinase 4 (MARK4), the dimethylamino ethoxy group was found to interact with specific amino acid residues like Ile62 and Ala135 through carbon-hydrogen bonds. Although this derivative features a benzohydrazide (B10538) instead of a benzamide, the consistent importance of the dimethylamino ethoxy tail highlights its role as a key pharmacophoric feature.

Impact of Substituent Modifications on Receptor Selectivity and Potency

Modifications to the substituents on both the benzamide ring and the amino group can have a profound impact on the potency and receptor selectivity of this compound analogues.

Substitutions on the Benzamide Ring:

The nature and position of substituents on the benzamide ring are critical determinants of biological activity. In studies of substituted benzamides targeting the D4 dopamine (B1211576) receptor, it was found that polar substituents at the meta (5-) and para (4-) positions of the benzamide ring can enhance binding affinity. nih.govnih.gov Specifically, a polar hydrogen-bond accepting group at the meta-position and/or a hydrogen-bond donating/accepting group at the para-position were associated with increased affinity. nih.govnih.gov This suggests that for this compound, where the primary substituent is at the para position, the nature of this substituent is a key modulator of activity.

In a different context, for benzamide-isoquinoline derivatives targeting sigma-2 receptors, the electronic properties of substituents on the benzamide ring were shown to be crucial for selectivity. An electron-donating methoxy (B1213986) group at the para-position dramatically improved selectivity for the sigma-2 receptor over the sigma-1 receptor. acs.org Conversely, an electron-withdrawing nitro group decreased sigma-2 affinity. acs.org This highlights the principle that electronic modifications to the benzamide ring can fine-tune receptor selectivity.

Modifications to the Amino Group:

The terminal amino group is also a key site for modification. In a study of related compounds, replacing the dimethylamino group with a diethylamino group resulted in a decrease in activity. diva-portal.org Similarly, replacing the dimethylamino moiety with heterocyclic substituents like morpholine, imidazole, or triazole also led to reduced activity. diva-portal.org This indicates that for at least some targets, the dimethylamino group is optimal for binding.

The following table summarizes the effects of certain substituent modifications on the activity of related benzamide derivatives.

Compound/Modification Target Effect on Activity Reference
Shortening of the ethoxy chainMosquito AcetylcholinesteraseReduced potency diva-portal.org
Replacement of dimethylamino with diethylaminoMosquito AcetylcholinesteraseReduced activity diva-portal.org
Replacement of dimethylamino with morpholineMosquito AcetylcholinesteraseReduced activity diva-portal.org
Addition of polar substituents at meta/para positionsD4 Dopamine ReceptorEnhanced binding affinity nih.govnih.gov
Addition of para-methoxy groupSigma-2 ReceptorIncreased selectivity acs.org
Addition of para-nitro groupSigma-2 ReceptorDecreased affinity acs.org

Stereochemical Influences on Receptor Interaction Profiles

While this compound itself is an achiral molecule, the introduction of chiral centers into its analogues can lead to stereoselective interactions with biological targets. The principle of stereochemistry is fundamental in pharmacology, as biological macromolecules like receptors are chiral and can differentiate between enantiomers of a chiral drug. youtube.com

For many substituted benzamide drugs, the pharmacological activity is known to reside predominantly in one enantiomer. A classic example is the dopamine receptor antagonist sulpiride (B1682569). Studies have shown that the (-)-enantiomer of sulpiride is significantly more potent in displacing radioligands from dopamine receptors than the (+)-enantiomer. oup.com The central pharmacological activity of sulpiride and the related compound sultopride (B1682713) has been attributed to their (-)-enantiomers. oup.com This stereoselectivity arises because one enantiomer fits more precisely into the three-dimensional architecture of the receptor's binding site, allowing for more favorable interactions. youtube.com

In another example, the enantiomers of a benzamide containing a chiral sulfoxide, rac-ML-1035, were found to have different pharmacological activities. nih.gov While both enantiomers had similar binding affinity for the 5-HT3 receptor, the (S)-enantiomer showed greater maximal activity in functional assays compared to the (R)-enantiomer. nih.gov

Although no specific research on chiral analogues of this compound was identified, it can be inferred from the broader class of substituted benzamides that if a chiral center were to be introduced into its structure (for example, by substitution on the ethoxy chain), it would be highly likely to exhibit stereoselective receptor binding and functional activity.

Comparative SAR Analysis with Related Benzamide Derivatives (e.g., Sulpiride)

A comparative analysis of the structure-activity relationships of this compound with other well-known benzamide derivatives, such as sulpiride, provides valuable insights into the functional significance of their structural differences.

Sulpiride: Sulpiride is a substituted benzamide characterized by a 2-methoxy and a 5-sulfonamido group on the benzamide ring, and a chiral N-(1-ethyl-2-pyrrolidinylmethyl) side chain.

Key Differences:

Benzamide Substitution: Sulpiride possesses a 2-methoxy and a 5-sulfonamido group, whereas this compound has a 4-[2-(dimethylamino)ethoxy] substituent. The substitution pattern and the electronic nature of the substituents are markedly different.

Side Chain: Sulpiride has a chiral pyrrolidinyl-containing side chain attached directly to the amide nitrogen. In contrast, this compound has an achiral dimethylaminoethoxy group linked via an ether linkage at the para position of the benzamide ring, with an unsubstituted amide.

SAR Implications: The specific substitution pattern of sulpiride is crucial for its high affinity and selectivity for D2/D3 dopamine receptors. The stereochemistry of its side chain is a key determinant of its activity, with the (-)-enantiomer being the more active form. oup.com The SAR of this compound and its analogues would likely be governed by a different set of interactions, dictated by the para-ethoxy linkage and the terminal dimethylamino group.

Metoclopramide (B1676508) Analogues: A study of novel N-[[2-(dialkylamino)ethoxy]benzyl]benzamide derivatives, which are structurally related to metoclopramide, provides further comparative points. nih.gov In these compounds, the core structure is modified, but the dialkylaminoethoxy moiety is retained in some analogues. The compound N-[4-[2-(dimethylamino)ethoxy]benzyl]-3,4-dimethoxybenzamide was identified as having a good balance of gastrointestinal prokinetic and antiemetic activities. nih.gov This demonstrates that the 4-[2-(dimethylamino)ethoxy] moiety can be a key pharmacophoric element in different benzamide scaffolds.

The table below provides a structural comparison of these compounds.

Compound Name Structure
This compound
Sulpiride
Metoclopramide
N-[4-[2-(Dimethylamino)ethoxy]benzyl]-3,4-dimethoxybenzamide

This comparative analysis underscores that while these compounds all belong to the broader class of benzamides, their specific substitution patterns and the nature of their side chains lead to distinct pharmacological profiles and structure-activity relationships.

Advanced Methodologies in 4 2 Dimethylamino Ethoxy Benzamide Research

In vitro Experimental Models

In vitro models provide a controlled environment to study the specific molecular and cellular effects of compounds, forming the foundation of mechanistic understanding.

Cell-based assays are fundamental for determining the binding affinity of a compound to its molecular targets and assessing its functional consequences. For benzamide (B126) derivatives, these assays often focus on dopamine (B1211576) and serotonin (B10506) receptors. In vitro binding assays are employed to measure the affinity of these compounds for specific receptors, such as dopamine D2, dopamine D3, and serotonin 5-HT2 receptors. nih.gov

Functional assays in cell culture systems can explore downstream effects beyond simple receptor binding. For instance, derivatives of 4-[2-(Dimethylamino)ethoxy]benzamide have been screened using cancer cell lines to identify potential therapeutic activities. nih.gov In one such study, hydrazone derivatives were evaluated for their ability to inhibit Microtubule Affinity Regulating Kinase 4 (MARK4), a target in cancer research. nih.gov These studies utilized human breast cancer (MCF-7) and lung cancer (A549) cell lines to measure the inhibitory concentration (IC50) and observe effects on cell viability and apoptosis induction. nih.gov Such functional assays are critical for moving beyond receptor affinity to understand a compound's actual biological impact at the cellular level. nih.gov

Cell LineAssay TypeKey FindingsReference
MCF-7 (Human Breast Cancer)Enzyme Inhibition, Cell ViabilityA derivative, H4, showed an IC50 value of 27.39 μM and inhibited cancer cell growth. nih.gov
A549 (Human Lung Cancer)Enzyme Inhibition, Cell ViabilityCompound H4 demonstrated an IC50 value of 45.24 μM and induced apoptosis. nih.gov
Various (e.g., using recombinant proteins)Receptor Binding AssayBenzamide analogues were tested for affinity to dopamine D2, D3, and serotonin 5-HT2 receptors. nih.gov

The blood-brain barrier (BBB) is a highly selective barrier that restricts the passage of substances from the bloodstream into the brain. nih.govnih.gov To assess the potential of a compound like this compound to act on the central nervous system, its ability to cross the BBB must be evaluated. In vitro models of the BBB are constructed using specialized brain microvascular endothelial cells (BMECs). nih.govnih.gov

These models typically involve culturing BMECs, either from primary sources like human brain microvascular endothelial cells (hBMVEC) or derived from human pluripotent stem cells (hPSCs), on semi-permeable filters (e.g., Transwell systems). nih.govfrontiersin.org This setup creates a two-compartment system that mimics the interface between the blood and the brain. nih.gov The integrity and permeability of the endothelial monolayer are quantified by measuring the trans-endothelial electrical resistance (TEER) and the flux of marker molecules across the cell layer. nih.govfrontiersin.org A high TEER value is indicative of well-organized tight junctions, a hallmark of the BBB. nih.gov These models allow researchers to study the passive diffusion and active transport of compounds across the barrier in a controlled setting. nih.gov

Model TypeKey FeaturesMeasured ParametersReference
Primary hBMVEC CultureUses primary human brain microvascular endothelial cells.Electrical resistance, paracellular permeability, inflammatory responses. frontiersin.org
iPSC-derived BMECsUses endothelial cells generated from human pluripotent stem cells.Tight junction organization, TEER, efflux transporter activity. nih.gov
Co-culture ModelsEndothelial cells are cultured with other neurovascular unit cells like astrocytes or pericytes.Regulation of endothelial phenotype, cell-cell communication. nih.gov

Primary cell cultures, which are derived directly from tissues, offer a model that more closely represents the in vivo state compared to immortalized cell lines. nih.govresearchgate.net The isolation of primary synovial fibroblasts (SFB) from synovial membranes is a key technique for studying inflammatory conditions like rheumatoid arthritis. nih.govresearchgate.net These cells can be isolated using enzymatic digestion with trypsin and collagenase, followed by purification. nih.gov

Once cultured, these primary cells are used to investigate specific cellular signaling pathways. For example, primary human synovial fibroblasts (HSF) have been used to study inflammatory responses. mdpi.com In such studies, cells are stimulated with inflammatory agents like tumor necrosis factor-alpha (TNFα) to investigate the effects of a test compound on the expression of proinflammatory cytokines and key signaling molecules, such as those in the NFκB pathway. mdpi.com This approach allows for a detailed examination of how a compound modulates specific pathways in a cell type relevant to a particular disease.

Cell TypeSourceApplicationInvestigated PathwaysReference
Primary Human Synovial Fibroblasts (HSF)Osteoarthritis PatientsModeling TNFα-induced inflammatory reactions.TNF and NFκB signaling, proinflammatory cytokine (IL-6, IL-8) expression. mdpi.com
Primary Mouse Synovial FibroblastsC57BL/6J MiceInvestigating cellular dynamics and Wnt/β-catenin signaling in a model of osteoarthritis.Wnt/β-catenin signaling. biorxiv.org
Rheumatoid Arthritis Synovial Fibroblasts (RA-SFB)Human Synovial MembranesCharacterizing the phenotype and function of fibroblasts involved in arthritis.Proliferation in response to growth factors (PDGF, IL-1β). nih.gov

In vivo Preclinical Models for Mechanistic Studies

In vivo models are indispensable for understanding how a chemical compound affects a whole, living organism, integrating complex physiological and behavioral responses.

Rodent models are central to investigating the effects of benzamide compounds on the dopaminergic system. The primary mechanism of action for many benzamides involves the dopamine D2 receptor. nih.gov D2 autoreceptors, located on dopamine neurons, play a critical role in regulating the synthesis and release of dopamine, providing a negative feedback loop. nih.gov

The influence of a compound on this system can be assessed in several ways. One common method is to measure the turnover of dopamine in specific brain regions, such as the striatum. nih.gov Administration of a D2 receptor antagonist typically increases dopamine turnover, which is quantified by measuring the levels of dopamine metabolites like dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA). nih.gov Another approach involves functional challenges; for example, a compound's ability to counteract the effects of a dopamine agonist or antagonist can reveal its mechanism. A derivative of this compound, known as HSR-803, was shown to significantly improve delayed gastric emptying induced by dopamine in rats, suggesting an interaction with the dopaminergic system. nih.govresearchgate.net

Animal ModelMethodKey MeasurementFindingReference
RatAdministration of substituted benzamides.Brain levels of dopamine metabolites (DOPAC, HVA) in the striatum.D2 receptor antagonists increase dopamine turnover in a dose-dependent manner. nih.gov
RatDopamine-induced delay of gastric emptying.Gastric emptying rate.The derivative HSR-803 reversed the delay caused by dopamine. nih.govresearchgate.net
Mouse6-hydroxydopamine-lesioned model.Contralateral circling behavior.Suggests a direct mechanism of action on postsynaptic dopamine receptors for some benzamides. nih.gov

The behavioral consequences of modulating specific receptors are explored using a range of animal models. These models are crucial for linking molecular actions to observable behaviors. For compounds acting on the dopaminergic system, locomotor activity is a key phenotype that is often measured. researchgate.net Dopamine D2 receptor antagonists can produce distinct effects on movement. nih.govresearchgate.net

One established paradigm is the antagonism of apomorphine-induced behaviors. Apomorphine, a dopamine agonist, induces stereotyped behaviors (like sniffing and gnawing) and hyperactivity; the ability of a test compound to block these effects is a classic indicator of dopamine receptor antagonism. nih.gov Studies have shown a strong correlation between the doses of substituted benzamides required to antagonize apomorphine-induced stereotypy and the doses that increase dopamine turnover. nih.gov Furthermore, the direct effect of a compound on spontaneous locomotor activity in an open-field test provides insight into its stimulatory or inhibitory properties. researchgate.netnih.gov For example, some N-(4,6-dimethyl-2-pyridinyl)benzamides were found to have effects indicative of postsynaptic dopaminergic agonism by influencing the motility of mice. nih.gov

Animal ModelBehavioral TestMeasured PhenotypeRelevanceReference
RatApomorphine-induced stereotypy.Stereotyped behaviors (e.g., sniffing, gnawing).Measures antagonism of dopamine agonist effects, indicating D2 receptor blockade. nih.gov
Mouse/RatOpen-field test.Locomotor activity (distance traveled).Assesses general stimulant or depressant effects of a compound. nih.govresearchgate.net
MouseMorphine-induced delay in small intestinal transit.Intestinal transit time.A functional assay where the derivative HSR-803 improved delayed transit. nih.govresearchgate.net

Genetically Modified Animal Models (e.g., Receptor Knockout Mice) for Target Validation

A significant hurdle in drug discovery is confirming that a compound's therapeutic effect is achieved through its intended biological target. Genetically modified animal models, particularly receptor knockout mice, are invaluable tools for this process of target validation. researchgate.net These models are engineered to lack the specific gene that codes for the target protein of interest. cyagen.com By administering the compound to both the knockout model and a wild-type counterpart, researchers can definitively assess the target's role. If the compound is effective in wild-type animals but shows no activity in knockout animals, it provides strong evidence that its mechanism of action is dependent on that specific target.

While specific studies utilizing knockout mice for this compound are not detailed in the available literature, this methodology represents a critical step. For instance, "humanized" mouse models, where the mouse gene for a specific target is replaced with the human equivalent, have been developed to study primate-specific receptors, offering a pathway to investigate human-relevant targets in a preclinical setting. researchgate.net Furthermore, techniques like pronuclear injection are widely used to generate rodent models with strong transgene expression for in vivo studies of gene overexpression. cyagen.com The application of such models would be essential to validate the primary targets of this compound, such as the kinases or receptors it is designed to inhibit.

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling have become indispensable in modern chemical research, offering profound insights into the behavior of molecules like this compound at an atomic level. These in silico techniques allow for the rapid screening of compounds, prediction of their interactions with biological targets, and elucidation of their electronic and structural properties, thereby accelerating the research and development process. nih.govnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. researchgate.net It is frequently used to understand how a ligand, such as a derivative of this compound, might interact with the active site of a protein target. For example, in a study of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives, molecular docking was used to analyze interactions with Microtubule Affinity Regulating Kinase 4 (MARK4), a potential drug target for cancer and other diseases. nih.govrsc.org The crystal structure of MARK4 (PDB ID: 5ES1) was used for the docking analysis, which was performed with programs like Maestro and Glide. nih.gov The results suggested that the dimethylamino ethoxy moiety of the compounds interacts with the MARK4 binding cavity in different orientations. nih.gov

Table 1: Molecular Docking Interaction Data for Hydrazone Derivatives of 4-(2-(dimethylamino)ethoxy)benzohydrazide with MARK4

Parameter Details
Protein Target Microtubule Affinity Regulating Kinase 4 (MARK4)
PDB ID 5ES1 nih.gov
Docking Software Maestro 10.5, Glide XP (Schrödinger Inc.) nih.gov
Key Interacting Residues Ile62, Gly65, Asn66, Phe67, Ala68, Val70, Lys85, Ser96, Tyr134, Ala135, Gly138, Leu185, Ala195, Asp196, Gly198 nih.gov

| Interacting Moiety | Dimethylamino ethoxy moiety nih.gov |

Following docking, Molecular Dynamics (MD) simulations are often employed to study the physical movements of atoms and molecules over time. nih.gov MD simulations provide a more dynamic picture of the ligand-target complex, assessing its stability and the persistence of interactions identified in docking. researchgate.net For example, MD simulations can be used to calculate the binding energy of a ligand within a receptor site and analyze its behavior in a simulated aqueous environment, providing insights into structural stability and hydrogen bond dynamics. nih.govresearchgate.net This dual approach of docking and dynamics offers a robust framework for predicting and validating ligand-target interactions.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of compounds with their biological activity. tiu.edu.iq By analyzing a set of molecules with known activities, QSAR can identify key structural features, or "descriptors," that are critical for enhancing or diminishing that activity. These descriptors can include properties like lipophilicity, electronic charge distribution, and molecular size. tiu.edu.iq

While specific QSAR models for this compound were not found in the search results, the methodology has been extensively applied to other benzamide derivatives. researchgate.net For instance, QSAR studies on diverse inhibitors of targets like BRD-4 and cholesteryl ester transfer protein (CETP) have successfully identified pharmacophoric features necessary for high-affinity binding. tiu.edu.iqresearchgate.net A validated QSAR model can be highly predictive and is valuable in the early stages of drug development for screening virtual libraries and prioritizing the synthesis of new derivatives with potentially improved potency. nih.govmdpi.com

Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT), are employed to investigate the fundamental electronic properties of a molecule. nih.gov These calculations can determine optimized molecular geometry, charge distribution, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding a molecule's reactivity. nih.govsemanticscholar.org Studies on structurally related benzamides have used DFT to perform vibrational analysis (FT-IR, FT-Raman) and calculate properties like the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of a molecule that are susceptible to electrophilic and nucleophilic attack. nih.govsemanticscholar.orgresearchgate.net Such analyses provide deep insights into the molecule's intrinsic stability and reactive sites. researchgate.net

Table 2: Application of Quantum Chemical Calculations in Benzamide Research

Calculation Method Property Investigated Purpose
Density Functional Theory (DFT) Optimized Molecular Geometry Predicts the most stable 3D structure and bond lengths/angles. nih.gov
Time-Dependent DFT (TD-DFT) Electronic Transitions (UV-Vis Spectra) Understands how the molecule absorbs light and the nature of its electronic excitations. semanticscholar.org
Natural Bond Orbital (NBO) Analysis Hyper-conjugation & Stabilization Energies Reveals stabilizing intramolecular charge-transfer interactions. researchgate.netsemanticscholar.org
Molecular Electrostatic Potential (MEP) Charge Distribution & Reactive Sites Maps electron density to predict sites for molecular interactions. nih.govsemanticscholar.org

| Frontier Molecular Orbitals (HOMO/LUMO) | Energy Gap & Reactivity | Determines the molecule's electronic reactivity and kinetic stability. nih.gov |

A compound's absorption, distribution, metabolism, and excretion (ADME) profile is heavily influenced by its interaction with transporter proteins. Efflux transporters like P-glycoprotein (P-gp or ABCB1) can prevent a drug from reaching its intracellular target, contributing to multidrug resistance. nih.gov Conversely, uptake transporters like OCT1, PMAT, and MATE1 are crucial for a drug's entry into specific cells or organs.

In silico models are increasingly used to predict whether a compound is a substrate or an inhibitor of these transporters. nih.gov Computational methods, including QSAR and molecular docking, are applied to predict interactions with transporters like P-gp. nih.govnih.gov Developing predictive models for P-gp efflux potential is a major area of research, as it helps to identify compounds that may face bioavailability challenges. nih.gov For a compound like this compound, which contains a tertiary amine group common in many transporter substrates, early in silico assessment of its potential interactions with key transporters like P-gp, OCT1, PMAT, and MATE1 is critical for forecasting its pharmacokinetic behavior and potential for drug-drug interactions.

Advanced Analytical Techniques for Research Quantitation

Modern research on this compound, also known as Amisulpride, leverages a variety of advanced analytical techniques to achieve high sensitivity, specificity, and throughput. These methods are essential for both preclinical and clinical studies, enabling precise measurement and characterization of the compound's behavior.

Chromatographic techniques are the cornerstone of quantitative analysis for this compound in research samples. These methods separate the compound from complex matrices, allowing for its accurate measurement.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used method for the determination of this compound in pharmaceutical formulations. This technique separates the compound on a stationary phase, and a UV detector measures its absorbance at a specific wavelength. Several studies have developed and validated HPLC-UV methods for this purpose.

ParameterResearch Finding
Column Inertsil ODS C18 (150x4.6mm, 3.5 µ)
Mobile Phase Buffer and acetonitrile (B52724) (30:70 v/v)
Flow Rate 1 mL/min
Detection Wavelength 257 nm
Linearity Range 1-15 µg/mL
Retention Time 2.423 min

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

For bioanalytical applications requiring higher sensitivity, HPLC with fluorescence detection (HPLC-FLD) is employed. This method is particularly useful for quantifying low concentrations of this compound in biological fluids like plasma. The native fluorescence of the molecule is utilized for detection after excitation at a specific wavelength.

A validated HPLC-FLD method for the analysis of this compound in human plasma involved a simple solid-phase extraction for sample cleanup. nih.gov The fluorescence detection was found to be more sensitive and specific than UV detection for this application. nih.gov

ParameterResearch Finding
Column CN column
Mobile Phase 0.03 M potassium dihydrogen phosphate (B84403) (pH 6.5)–acetonitrile (65:35 v/v)
Excitation Wavelength 274 nm
Emission Wavelength 370 nm
Linearity Range 10–1,000 ng/mL in human plasma
Lower Limit of Quantification (LLOQ) 10 ng/mL

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of this compound in biological samples due to its exceptional sensitivity, selectivity, and speed. nih.gov This technique combines the separation power of liquid chromatography with the precise detection and structural confirmation capabilities of tandem mass spectrometry. Numerous LC-MS/MS methods have been developed and validated for pharmacokinetic studies in human and rat plasma. nih.govnih.gov

One such method utilized a simple liquid-liquid extraction for sample preparation and an isotopically labeled internal standard (Amisulpride-d5) to ensure accuracy. nih.gov The method was validated over a broad concentration range and demonstrated high precision and accuracy. nih.gov

ParameterResearch Finding
Column Zorbax Bonus-RP C18 (4.6 × 75 mm, 3.5 μm)
Mobile Phase 0.2% formic acid:methanol (B129727) (35:65 v/v)
Flow Rate 0.5 mL/min
Mass Transitions (m/z) Amisulpride: 370.1→242.1, Amisulpride-d5: 375.1→242.1
Linearity Range 2.0–2500.0 ng/mL in human plasma
Run Time < 2.5 min

Gas Chromatography-Mass Spectrometry (GC-MS)

While less common than LC-MS/MS for this compound, GC-MS methods have also been developed for the determination of this compound in whole blood. This approach requires a derivatization step to increase the volatility of the analyte for gas chromatography. A validated GC-MS method involved solid-phase extraction followed by derivatization with heptafluorobutyric anhydride (B1165640) (HFBA).

ParameterResearch Finding
Sample Preparation Solid-phase extraction and derivatization with HFBA
Limit of Detection (LOD) 3.00 µg/L in whole blood
Limit of Quantification (LOQ) 10.0 µg/L in whole blood
Linearity Range Up to 1000 µg/L
Recovery 94.2% to 101%

UV-Visible (UV-Vis) spectrometry is a simple and cost-effective technique used for the quantitative estimation of this compound, primarily in bulk drug and pharmaceutical dosage forms. researchgate.netdrugbank.com The method is based on the principle that the compound absorbs UV radiation at a specific wavelength.

A study demonstrated a UV spectrophotometric method where this compound exhibited maximum absorption at 226.5 nm in 0.1 N HCl. drugbank.com The method was validated and shown to be linear over a defined concentration range. drugbank.com

ParameterResearch Finding
Solvent 0.1 N Hydrochloric Acid
Absorption Maximum (λmax) 226.5 nm
Linearity Range 2-10 µg/mL

Other spectrophotometric methods involve derivatization reactions to produce colored compounds that can be measured in the visible range. For instance, methods based on diazotization and coupling with reagents like N-(1-naphthyl) ethylenediamine (B42938) dihydrochloride (B599025) or β-naphthol have been reported, with resulting chromogens measured at 523.5 nm and 482.5 nm, respectively. Another method uses Folin-Ciocalteu (FC) reagent in an alkaline medium to form a blue-colored chromogen with an absorption maximum at 736 nm.

Positron Emission Tomography (PET) is a powerful in vivo imaging technique used to study the receptor occupancy of this compound in the brain. These studies are crucial for understanding the relationship between drug concentration and its target engagement. PET studies have been conducted in patients with schizophrenia to measure the striatal D2-like receptor occupancy of the compound.

One PET study used the radiotracer [18F]desmethoxyfallypride to determine that plasma concentrations of this compound were significantly correlated with receptor occupancy levels in the putamen and caudate nucleus. nih.gov The results showed that striatal occupancies of up to 90% can be achieved. nih.gov

TechniqueRadiotracerKey Finding
PET [18F]desmethoxyfallyprideStriatal D2-like receptor occupancy of 43-90% was observed, correlating with plasma concentrations.
SPECT 123I-Iodobenzamide (IBZM)Significant occupancy of postsynaptic dopamine D2 receptors was found, with higher occupancy at higher doses.

"-omics" technologies provide a global view of the molecular changes induced by this compound, offering insights into its mechanism of action and identifying potential biomarkers of response.

RNA-Seq for Gene Expression Profiling

RNA-Sequencing (RNA-Seq) has been used to investigate changes in gene expression in patients treated with this compound. A study conducted on subjects with first-episode psychosis who were treated with the compound identified 32 genes for which expression changed after treatment in good responders only. nih.gov Furthermore, six genes showed a significant difference in expression levels between good and poor responders before the start of treatment, suggesting their potential as predictive biomarkers. nih.gov Another study utilized RNA-sequencing in a human neuronal cell model to identify genes regulated by several antipsychotics, including this compound, in the reverse direction to schizophrenia-associated transcriptional changes.

Proteomics and Phosphoproteomics

Proteomics aims to identify and quantify the entire set of proteins in a biological sample, while phosphoproteomics focuses specifically on phosphorylated proteins, which are key to cellular signaling. A recent study repurposed this compound for arthritis and employed phosphoproteomics to investigate its molecular mechanism in synovial fibroblasts. jci.org This analysis revealed that the compound alters important fibroblast activation pathways, such as adhesion. jci.org The study also used a click chemistry approach to identify potential new protein targets of the drug, including ASCC3 and SEC62. jci.org While direct, large-scale proteomics studies on the primary antipsychotic action of this compound are emerging, these findings highlight the power of "-omics" to uncover novel mechanisms and targets.

Theoretical and Conceptual Frameworks in 4 2 Dimethylamino Ethoxy Benzamide Research

Hypotheses Regarding "Atypicality" of 4-[2-(Dimethylamino)ethoxy]benzamide Pharmacological Profile

The classification of antipsychotic drugs as "typical" or "atypical" is a central concept in psychopharmacology. Atypical antipsychotics are generally characterized by a lower risk of extrapyramidal side effects (EPS) compared to their typical counterparts. nih.govnih.gov This improved side-effect profile is thought to arise from a variety of receptor interaction dynamics.

For a compound like this compound, its potential for an "atypical" profile would be hypothesized based on its affinity for various neurotransmitter receptors. Atypicality is often associated with a higher ratio of serotonin (B10506) 5-HT2A to dopamine (B1211576) D2 receptor blockade. nih.gov While the specific receptor binding profile of this compound is not documented, its structural similarity to other benzamides suggests a primary interaction with dopamine receptors. nih.gov The nature and strength of its interaction with other receptors, such as serotonin, would be a critical determinant of its classification.

Table 1: General Receptor Affinity Profiles for Typical vs. Atypical Antipsychotics

ReceptorTypical AntipsychoticsAtypical Antipsychotics
Dopamine D2High AffinityModerate to High Affinity
Serotonin 5-HT2ALow AffinityHigh Affinity
Muscarinic M1VariableLow to Moderate Affinity
Histamine (B1213489) H1VariableModerate to High Affinity
Adrenergic α1VariableModerate to High Affinity

This table presents a generalized view and individual agent profiles may vary.

Role of Presynaptic vs. Postsynaptic Receptor Modulation in Functional Outcomes

The functional effects of a dopamine receptor ligand are heavily influenced by its relative affinity for presynaptic versus postsynaptic receptors. Presynaptic dopamine D2/D3 autoreceptors regulate the synthesis and release of dopamine. Blockade of these autoreceptors can lead to an increase in synaptic dopamine levels. In contrast, blockade of postsynaptic dopamine receptors is the primary mechanism for the antipsychotic effects of these drugs. nih.govnih.gov

Substituted benzamides, such as amisulpride, have demonstrated dose-dependent effects on presynaptic and postsynaptic receptors. researchgate.net At lower doses, they may preferentially block presynaptic autoreceptors, leading to a disinhibition of dopamine release, which has been associated with antidepressant effects. At higher doses, the blockade of postsynaptic receptors predominates, resulting in antipsychotic activity. nih.govnih.gov

For this compound, it is hypothesized that it could exhibit similar dose-dependent modulation of presynaptic and postsynaptic dopamine receptors. Research would need to determine its affinity for these two receptor populations to predict its functional outcomes across a range of potential therapeutic applications.

Concepts of Fast Dissociation from Dopamine Receptors

The kinetics of drug-receptor binding, particularly the dissociation rate (k-off), is an important factor in determining the pharmacological profile of a drug. The "fast dissociation" hypothesis suggests that atypical antipsychotics may dissociate more rapidly from the dopamine D2 receptor compared to typical antipsychotics. acs.org This rapid dissociation is thought to allow for a more physiological-like modulation of dopamine transmission, where the drug's blockade can be more readily overcome by endogenous dopamine. This could contribute to a lower incidence of EPS and hyperprolactinemia.

While the dissociation kinetics of this compound from dopamine receptors are unknown, this conceptual framework provides a key avenue for investigation. Studies measuring the on- and off-rates of this compound at D2 receptors would be crucial in predicting its potential for an atypical profile. The rapid association and reversible binding of some substituted benzamides have been noted as advantageous for in vivo imaging and potentially for therapeutic use. nih.gov

Table 2: Hypothetical Dissociation Kinetics and Their Implications

Dissociation RateReceptor OccupancyClinical ImplicationExample Compound Class
SlowSustained, less responsive to endogenous dopamineHigher risk of EPS and hyperprolactinemiaTypical Antipsychotics
FastTransient, more responsive to endogenous dopamineLower risk of EPS and hyperprolactinemiaAtypical Antipsychotics

Interplay of Dopamine D2 and D3 Receptor Blockade in Defined Biological Contexts

The dopamine D2 and D3 receptors are both members of the D2-like family and are key targets for antipsychotic drugs. While D2 receptor blockade is central to the antipsychotic effect, the role of D3 receptor modulation is increasingly recognized as important for effects on cognition, mood, and motivation. nih.govnih.gov Many atypical antipsychotics, including some substituted benzamides, exhibit high affinity for both D2 and D3 receptors. acs.org

In the context of this compound, determining its affinity and functional activity at both D2 and D3 receptors would be essential. This would allow for a more nuanced prediction of its potential therapeutic effects beyond simple antipsychotic action.

Emerging Insights from Repurposing Research on Novel Mechanistic Targets

Drug repurposing, or finding new uses for existing compounds, is a growing area of pharmaceutical research. mdpi.com This approach can be applied to compounds like this compound, which may have been initially synthesized for one purpose but could have therapeutic potential in other areas. The pharmacology of substituted benzamides extends beyond their use as antipsychotics, with some being used as prokinetic agents or antiemetics. nih.gov

Recent research has explored the repurposing of various compounds, including those with a benzamide (B126) structure, for a range of neurological disorders. For example, some benzamide derivatives are being investigated for their neuroprotective effects in conditions like ischemic stroke. Furthermore, the modulation of dopamine receptors is being explored in the context of metabolic disorders and even cancer. The unique structure of this compound, particularly its dimethylaminoethoxy side chain, could confer novel pharmacological properties that make it a candidate for repurposing in areas outside of traditional psychiatric indications. nih.gov

Q & A

Q. Advanced

  • Density Functional Theory (DFT) : Calculates lattice energies and hydrogen-bonding networks in crystal structures, aiding polymorph prediction .
  • Molecular docking : Simulates binding to biological targets (e.g., dopamine receptors) to prioritize derivatives for synthesis .
  • QSPR models : Relate substituent electronic parameters (Hammett σ) to biological activity .

How do crystallographic studies resolve structural ambiguities?

Advanced
Single-crystal X-ray diffraction determines:

  • Bond lengths/angles : C–C bonds average 1.504 Å; O1–C9–C8 angles = 107.5°, confirming amide geometry .
  • Hydrogen bonding : N–H⋯O interactions stabilize crystal packing, with lattice energies validated via DFT .

Q. Advanced

  • Meta-analysis : Compare assay conditions (e.g., cell lines, receptor isoforms) across studies. For example, IC₅₀ variations for dopamine receptor affinity may stem from CHO vs. HEK293 cells .
  • Orthogonal assays : Validate binding affinity (e.g., radioligand assays) with functional readouts (cAMP inhibition) .
  • Purity validation : HPLC-UV/MS ensures compound integrity, eliminating degradation products as confounding factors .

What are key considerations in designing biological assays?

Q. Basic

  • Solubility : Use DMSO stock solutions (<1% v/v) to avoid solvent toxicity.
  • Stability : Pre-incubate compounds in assay buffers (pH 7.4, 37°C) to assess degradation.
  • Selectivity : Counter-screen against off-target receptors (e.g., adrenergic α1) using competitive binding assays .

How to analyze electronic effects on biological activity?

Q. Advanced

  • Hammett plots : Correlate substituent σ values with log(IC₅₀) to identify electron-withdrawing/donating groups enhancing activity .
  • SAR studies : Modify the dimethylaminoethoxy chain length to optimize receptor binding kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.